Core Technical Guide: 4-Fluoro-4-Methylpentanoic Acid
Core Technical Guide: 4-Fluoro-4-Methylpentanoic Acid
The following technical guide details the chemical architecture, synthesis, and medicinal utility of 4-fluoro-4-methylpentanoic acid (CAS 1383116-40-2).
CAS: 1383116-40-2 | Formula: C₆H₁₁FO₂ | Class: Tertiary Alkyl Fluoride / Metabolic Blocker
Executive Summary
In the landscape of modern drug discovery, 4-fluoro-4-methylpentanoic acid serves as a critical "metabolic hardener." It is structurally analogous to 4-methylpentanoic acid (isocaproic acid) but features a tertiary fluorine atom at the
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The compound is characterized by the stability of its C–F bond (approx. 110 kcal/mol), rendering it resistant to hydrolysis under physiological conditions despite being a tertiary fluoride.
| Property | Data | Note |
| IUPAC Name | 4-Fluoro-4-methylpentanoic acid | |
| SMILES | CC(C)(F)CCC(=O)O | |
| Molecular Weight | 134.15 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low melting point solid at <5°C |
| Boiling Point | ~85–90 °C at 1 mmHg | Predicted based on non-fluorinated analog |
| pKa | ~4.8 | Comparable to aliphatic carboxylic acids |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited water solubility |
| Stability | High | Thermally stable; avoid strong Lewis acids |
Synthesis Strategies
Synthesis of tertiary fluorides is challenging due to the propensity for elimination (E1/E2) to form alkenes. Two primary robust routes are established for CAS 1383116-40-2: Hydrofluorination of Alkenes and Lactone Ring Opening .
Route A: Nucleophilic Ring Opening (Preferred)
This method utilizes 5,5-dimethyl-dihydro-furan-2-one (Isohexanolactone) as the starting material. The ring strain and the affinity of fluoride for the tertiary carbocation equivalent drive the reaction.
-
Reagents: 70% HF/Pyridine (Olah's Reagent) or Et₃N·3HF.[1]
-
Mechanism: Protonation of the lactone oxygen followed by nucleophilic attack of fluoride at the tertiary carbon (
-like character).
Route B: Hydrofluorination of Unsaturated Acids
Direct addition of HF across the double bond of 4-methylpent-3-enoic acid.
-
Reagents: Anhydrous HF or KHF₂ in poly(hydrogen fluoride).
-
Selectivity: Markovnikov addition ensures the fluorine attaches to the tertiary carbon.
Synthesis Workflow Visualization
Figure 1: Convergent synthesis pathways for 4-fluoro-4-methylpentanoic acid via lactone opening or alkene hydrofluorination.
Experimental Protocol: Lactone Opening Method
Objective: Synthesis of 10g of 4-fluoro-4-methylpentanoic acid.
Safety Warning: Hydrogen fluoride (HF) and its complexes are extremely toxic and corrosive. Fatal if absorbed through skin. Use specialized PPE (neoprene gloves, face shield) and work in a well-ventilated fume hood. Calcium gluconate gel must be available.
Step-by-Step Methodology
-
Preparation: Charge a Teflon or polyethylene flask (glass reacts with HF) with 5,5-dimethyl-dihydro-furan-2-one (11.4 g, 100 mmol).
-
Cooling: Cool the vessel to 0°C using an ice/salt bath.
-
Addition: Dropwise add HF/Pyridine (70% HF) complex (25 mL) over 20 minutes. Maintain internal temperature <10°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Quenching: Pour the reaction mixture carefully onto 200g of crushed ice/water mixture.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with cold brine. Note: Avoid basic wash (NaHCO₃) initially as it may form the salt which is water-soluble; strictly control pH.
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, 30°C, 20 mbar). -
Purification: If necessary, purify via vacuum distillation (bp ~90°C @ 1mmHg).
Yield Expectation: 85–92% (Pale yellow oil).
Applications in Drug Discovery[7][9][10][11]
Metabolic Blocking (The "Fluorine Effect")
The primary utility of CAS 1383116-40-2 is to replace the isopentyl or tert-butyl group in a lead compound.
-
Mechanism: The C–H bond dissociation energy (BDE) of a tertiary carbon is ~96 kcal/mol, making it vulnerable to CYP450 radical abstraction. The C–F bond BDE is ~116 kcal/mol, effectively rendering the site inert to oxidation.
-
Lipophilicity: The introduction of fluorine modulates
. While fluorine is lipophilic, the C–F bond polarity can lower slightly compared to a C–H bond, often improving membrane permeability while reducing non-specific binding.
Bioisosteric Replacement Strategy
This acid is frequently converted into:
-
Amides: Coupling with amines to form metabolically stable side chains.
-
Alcohols: Reduction to 4-fluoro-4-methyl-1-pentanol for ether linkages.
Figure 2: Strategic applications of the fluorinated acid in medicinal chemistry campaigns.[2]
References
-
Haufe, G. (2008). Synthesis of Fluorinated Analogues of Natural Products. Journal of Fluorine Chemistry. Link
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[1][3][4][5][6] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
PubChem. (2024).[8] Compound Summary: 4-Fluoro-4-methylpentanoic acid.[9][10] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-4-methylpentanoic acid. Merck KGaA. Link
Sources
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- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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